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Deanol Bitartrate: A Technical Guide to its Chemical and Physical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Deanol bitartrate, also known as N,N-Dimethylethanolamine bitartrate, is the salt form of deanol (Dimethylaminoethanol, DMAE) and tartaric acid.[1] Deanol is a naturally occurring compound found in small amounts in the brain and in certain foods like anchovies and sardines.[2] It is a structural analog of choline and is recognized as a precursor in the synthesis of the neurotransmitter acetylcholine.[3][4] This has led to its investigation for various applications in the pharmaceutical and cosmetic industries, including cognitive enhancement and topical skin-firming products.

This technical guide provides an in-depth overview of the core chemical and physical properties of **deanol bitartrate**. It includes quantitative data, detailed experimental protocols for its characterization, and visualizations of its biochemical pathways and analytical workflows.

Chemical and Physical Properties

The fundamental properties of **deanol bitartrate** are summarized below. As a salt, its properties are influenced by both the deanol base and the tartaric acid counterion.



Property	Value	Source(s)
IUPAC Name	(2R,3R)-2,3- dihydroxybutanedioic acid;2- (dimethylamino)ethanol	[5][6]
Synonyms	DMAE Bitartrate, Deanol Tartrate, Dimethylaminoethanol Bitartrate	[5][7]
CAS Number	5988-51-2, 29870-28-8	[6]
Molecular Formula	C ₈ H ₁₇ NO ₇	[5][6][8]
Molecular Weight	239.22 g/mol	[5][6][8]
Appearance	White or white crystalline powder	[1]
Melting Point	109–113 °C	
Boiling Point	~399.3 °C (estimated)	
Solubility	Very soluble in water (156 g/100 g at 25°C); Soluble in DMSO	
pH (10% aqueous solution)	3.0 - 4.0	-
рКа	Deanol (base): ~9.23-9.3; Tartaric Acid: pKa1 ~2.98, pKa2 ~4.34	[9][10][11]

Chemical Structure and Stability

Deanol bitartrate is an organic salt formed by an acid-base reaction between the tertiary amine of deanol and one of the carboxylic acid groups of L-(+)-tartaric acid.[1] The resulting compound contains the dimethyl(2-hydroxyethyl)ammonium cation and the hydrogen tartrate (bitartrate) anion.

Stability: **Deanol bitartrate** is generally stable under recommended storage conditions (a cool, dry, dark place). A comparative study utilizing various physicochemical methods determined the



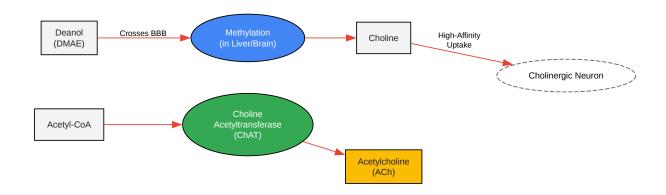
stability profile of both deanol and **deanol bitartrate**.[12] Such preformulation studies are critical to ensure the long-term stability of preparations containing the compound.[12][13]

Putative Mechanism of Action: Biochemical Pathways

Deanol's primary biochemical significance lies in its role as a precursor to choline, which is essential for the synthesis of the neurotransmitter acetylcholine and the membrane phospholipid, phosphatidylcholine.[3][14]

Acetylcholine Synthesis Pathway

While the direct conversion of deanol to acetylcholine in the brain is a subject of ongoing research, the prevailing hypothesis is that deanol, after crossing the blood-brain barrier, is methylated to form choline.[15] Choline is then taken up by cholinergic neurons via a high-affinity transporter and acetylated by Choline Acetyltransferase (ChAT) to form acetylcholine. [15][16]



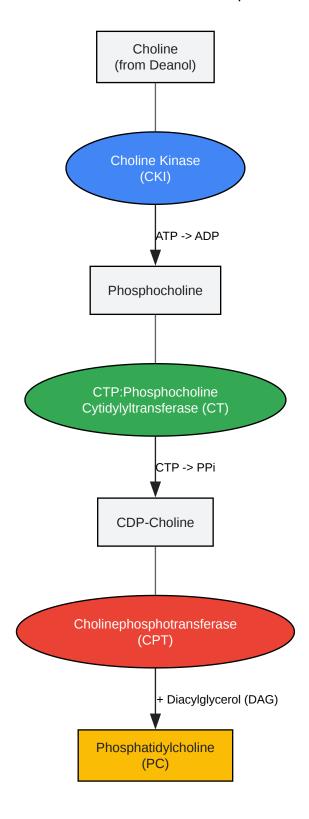
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Figure 1: Proposed pathway of acetylcholine synthesis from deanol.

Phosphatidylcholine Synthesis (CDP-Choline Pathway)



Choline derived from deanol also serves as a substrate for the CDP-choline pathway (Kennedy pathway), the primary mechanism for de novo phosphatidylcholine synthesis in mammalian cells.[17][18] Phosphatidylcholine is a critical structural component of cell membranes.



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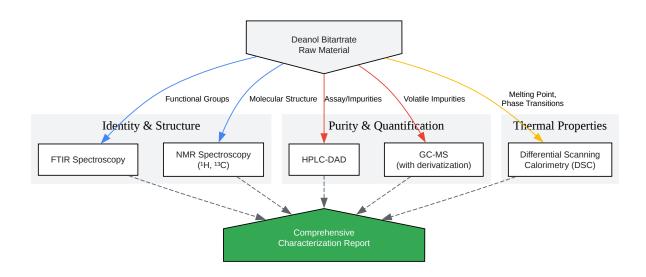
Figure 2: Role of deanol-derived choline in phosphatidylcholine synthesis.

Experimental Protocols for Characterization

The characterization of **deanol bitartrate** involves several analytical techniques to confirm its identity, purity, and thermal stability.[12]

Analytical Characterization Workflow

A logical workflow for the comprehensive analysis of a **deanol bitartrate** sample involves a combination of spectroscopic and thermal analysis techniques.



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Figure 3: Workflow for the analytical characterization of **deanol bitartrate**.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and thermal stability of **deanol bitartrate**.

Objective: To measure the temperature and heat flow associated with thermal transitions.[19]



- Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q20 or similar).[20]
- Methodology:
 - Sample Preparation: Accurately weigh 3–5 mg of deanol bitartrate powder into a non-hermetically sealed aluminum pan. Crimp the lid, ensuring a pinhole is present to allow for the release of any volatiles.[20]
 - Instrument Setup: Place the sample pan in the DSC cell. An empty, sealed aluminum pan is used as a reference.
 - Thermal Program: Purge the cell with an inert gas (e.g., dry nitrogen) at a constant flow rate (e.g., 50 mL/min).[20] Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
 - Heating Scan: Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature beyond the melting point (e.g., 200°C).[20]
 - Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the **deanol bitartrate** molecule, providing a molecular "fingerprint".[21]

- Objective: To obtain an infrared spectrum of the sample for structural elucidation and identification.
- Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR)
 accessory.
- Methodology:
 - Background Scan: Record a background spectrum of the clean, empty ATR crystal.



- Sample Application: Place a small amount of **deanol bitartrate** powder directly onto the ATR crystal. Ensure firm and uniform contact between the sample and the crystal surface using the instrument's pressure clamp.[21]
- Sample Scan: Acquire the sample spectrum over a typical range of 4000–400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Analysis: The final spectrum (background-subtracted) is analyzed for characteristic absorption bands. Key expected peaks include:
 - Broad O-H stretching (from hydroxyl and carboxylic acid groups): ~3500-3200 cm⁻¹
 - C-H stretching (from methyl and methylene groups): ~3000-2800 cm⁻¹
 - C=O stretching (from carboxylic acid): ~1730 cm⁻¹
 - N-H⁺ stretching (from the ammonium salt): ~2700-2400 cm⁻¹
 - C-O stretching (from alcohol and acid groups): ~1260-1050 cm⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility and polar nature of **deanol bitartrate**, a derivatization step is required prior to GC-MS analysis.[22][23]

- Objective: To separate and identify deanol and tartaric acid, as well as any volatile impurities.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Methodology:
 - Derivatization:
 - Accurately weigh the deanol bitartrate sample into a reaction vial.
 - Evaporate any solvent to complete dryness.
 - Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with
 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine or acetonitrile.[23]



Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30-60 minutes) to form volatile trimethylsilyl (TMS) derivatives of the hydroxyl and carboxyl groups.

GC-MS Parameters:

- Injection: Inject 1 μL of the derivatized sample into the GC inlet in splitless mode.
- Column: Use a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
- Oven Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of ~280-300°C and hold.[24]
- MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 50-550.
- Data Analysis: Identify the peaks for derivatized deanol and tartaric acid by comparing their retention times and mass spectra to those of known standards and library databases (e.g., NIST).[24]

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